3-(p-tolil)propanoato de metilo

Descripción general

Descripción

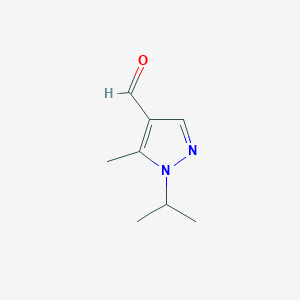

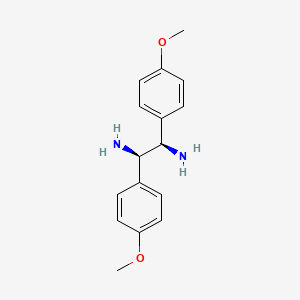

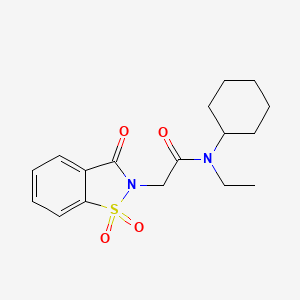

Methyl 3-(p-tolyl)propanoate is an organic compound with the molecular formula C11H14O2. It is an ester derived from the reaction of p-toluic acid and methanol. This compound is characterized by a methyl ester functional group attached to a propanoate chain, which is further connected to a p-tolyl group. The presence of the aromatic ring in its structure imparts unique chemical properties, making it a valuable compound in various chemical reactions and applications.

Aplicaciones Científicas De Investigación

Methyl 3-(p-tolyl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a starting material for the preparation of various substituted aromatic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals due to its pleasant aromatic properties.

Mecanismo De Acción

Target of Action

Methyl 3-(p-tolyl)propanoate, also known as Methyl 3-(4-methylphenyl)propanoate, is a complex organic compound It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.

Mode of Action

Based on its structural similarity to other bioactive aromatic compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

These compounds have an array of important functions including plant defense and structural support .

Pharmacokinetics

The compound’s molecular weight of 17823 suggests that it may have favorable absorption and distribution characteristics, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body.

Result of Action

Related indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The action, efficacy, and stability of Methyl 3-(p-tolyl)propanoate can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in a dry room temperature environment . Furthermore, the compound’s action and efficacy could potentially be influenced by the pH and enzymatic conditions of its environment.

Análisis Bioquímico

Biochemical Properties

These reactions involve the formation of carbon-carbon bonds, which can lead to the creation of larger, more complex molecules .

Cellular Effects

Propionate is thought to lower lipogenesis, serum cholesterol levels, and carcinogenesis in other tissues .

Molecular Mechanism

Esters like this compound can undergo reactions at the benzylic position, which is the carbon atom adjacent to the aromatic ring . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation .

Metabolic Pathways

Related compounds like propionate are involved in significant metabolic pathways . Propionate is a major microbial fermentation metabolite in the human gut and is thought to have health effects that extend beyond the gut epithelium .

Subcellular Localization

The compound’s reactivity at the benzylic position could potentially influence its localization within a cell .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 3-(p-tolyl)propanoate can be synthesized through the esterification of p-toluic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

p-Toluic acid+MethanolH2SO4Methyl 3-(p-tolyl)propanoate+Water

Industrial Production Methods

In an industrial setting, the production of methyl 3-(p-tolyl)propanoate may involve continuous flow processes where p-toluic acid and methanol are fed into a reactor containing an acid catalyst. The reaction mixture is then heated to the desired temperature, and the ester product is continuously separated from the reaction mixture through distillation.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-(p-tolyl)propanoate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to p-toluic acid and methanol in the presence of a strong acid or base.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; sulfonation using concentrated sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

- p-Toluic acid and methanol.

Reduction: 3-(p-tolyl)propanol.

Substitution: Various substituted derivatives of the aromatic ring, such as nitro, sulfonyl, or halogenated compounds.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 3-(o-tolyl)propanoate

- Methyl 3-(m-tolyl)propanoate

- Methyl 3-(p-methoxyphenyl)propanoate

Uniqueness

Methyl 3-(p-tolyl)propanoate is unique due to the position of the methyl group on the aromatic ring, which influences its reactivity and physical properties. Compared to its ortho and meta isomers, the para isomer exhibits different steric and electronic effects, making it suitable for specific applications in synthesis and research.

Propiedades

IUPAC Name |

methyl 3-(4-methylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-9-3-5-10(6-4-9)7-8-11(12)13-2/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYODXRYBYZMUNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2403928.png)

![2-amino-6-(3,4-dimethoxyphenethyl)-4-(3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2403931.png)

![Methyl 2-[(2-phenylthieno[3,2-d]pyrimidin-4-yl)sulfanyl]benzenecarboxylate](/img/structure/B2403934.png)

![N-(4-acetylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2403935.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B2403943.png)

![(E)-4-(N,N-dimethylsulfamoyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2403946.png)